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Compound of Interest

Compound Name:
Carbamic acid, dimethyldithio-,

ethyl ester

CAS No.: 617-38-9

Cat. No.: B13805731

Get Quote

Executive Summary
Carbamic acid, dimethyldithio-, ethyl ester (Ethyl dimethyldithiocarbamate; CAS 617-38-9)

represents a critical class of organosulfur compounds used as pesticide intermediates and

vulcanization accelerators. While Spectroscopic methods (NMR, IR) provide rapid identification,

they fail to capture the subtle electronic delocalization and 3D conformational packing that

dictate the compound's reactivity and biological efficacy.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD)—the "Gold

Standard" for structural confirmation—against spectroscopic alternatives. We demonstrate that

while NMR is sufficient for purity analysis, SC-XRD is indispensable for confirming the

thioureide bond character and ester linkage geometry that define the molecule's stability and

function.

Technical Background: The Structural Challenge
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The core structural question for dithiocarbamate esters is the extent of electron delocalization

between the nitrogen lone pair and the sulfur atoms.

Resonance Form A (Thione-Ester): Neutral, standard ester linkage.

Resonance Form B (Iminium-Thiolate): Charge-separated, double-bond character at the C-N

junction.

Why Confirmation Matters: The ratio of Form A to Form B determines the rotational barrier of

the C-N bond and the lability of the ethyl ester group. Only SC-XRD can directly measure the

bond lengths (

,

) that quantify this resonance contribution.

The Molecule
IUPAC Name: Ethyl dimethylcarbamodithioate

Formula:

Physical State: Low-melting solid or oil (MP ~25–30°C; analogous methyl ester melts at

45°C).

Key Challenge: The low melting point requires specialized low-temperature in-situ

crystallography, making the protocol distinct from standard small-molecule XRD.

Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the "Product" (SC-XRD) with standard laboratory alternatives.
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Feature
SC-XRD (The

Product)

Solution NMR (

H/

C)

FT-IR Spectroscopy

Primary Output

Absolute 3D atomic

coordinates & bond

lengths.

Chemical environment

& connectivity.

Functional group

identification.

Electronic Insight

Directly measures

bond orders via bond

lengths (e.g., C-N

1.32 Å).

Infers electronics via

chemical shift

shielding.

Infers bond strength

via stretching

frequencies (

).

Conformational Data

Captures specific

solid-state packing &

rotamers.

Time-averaged signal

(unless low-T NMR is

used).

No conformational

data.

Sample State
Single Crystal (Solid).

[1]
Solution (Liquid). Solid/Liquid/Gas.

Limitation

Requires high-quality

crystal; difficult for

low-MP solids.

Cannot distinguish

bond lengths; solvent

effects mask intrinsic

properties.

Low resolution;

overlapping bands.

Verdict

Definitive for

electronic structure &

packing.

Standard for routine

ID & purity.

Supportive for quick

screening.

Experimental Protocols
Protocol A: Single Crystal Growth & XRD (The Gold
Standard)
Objective: Obtain atomic-resolution data to confirm the C-N double bond character.

Step 1: Crystallization (Low-Temperature Technique) Due to the low melting point of the ethyl

ester, standard evaporation often yields oils.
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Solvent System: Dissolve 50 mg of compound in minimal Ethanol/Pentane (1:3 ratio).

Method: Slow cooling. Place the sealed vial in a programmable cryostat or a -20°C freezer.

Alternative (In-Situ): If the sample is liquid at RT, mount a drop in a capillary on the

diffractometer and use the cryostream to flash-freeze it into a polycrystalline mass, then

anneal to a single crystal using the zone-melting technique.

Step 2: Data Collection

Instrument: Bruker D8 QUEST or equivalent with Mo-K

radiation.

Temperature:100 K (Critical to prevent melting and reduce thermal ellipsoids).

Strategy: Full sphere collection (

) to ensure high redundancy.

Step 3: Refinement Targets

C-N Bond Length: Expect ~1.32–1.35 Å (indicating partial double bond).

C=S vs C-S: Expect distinct lengths (C=S ~1.67 Å; C-S-Et ~1.75 Å).

Disorder: The ethyl tail is flexible; model using PART commands in SHELXL if conformational

disorder is observed.

Protocol B: NMR Characterization (The Routine
Alternative)
Objective: Confirm chemical identity and purity.

Solvent:

(Chloroform-d).

H NMR Parameters:
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3.3–3.5 ppm (6H, s, N-Me

). Note: If rotation is slow, this may appear as two broad singlets.

3.3 ppm (2H, q, S-CH

).

1.3 ppm (3H, t, CH

).

C NMR Target: Look for the thiocarbonyl (N-C=S) peak at ~195–200 ppm. This extreme
deshielding confirms the dithiocarbamate moiety.

Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the confirmation method

based on the sample state and data requirements.
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Sample: Ethyl Dimethyldithiocarbamate

Is Sample Solid at Room Temp?

Liquid/Oil

No

Solid

Yes

Run 1H & 13C NMR
(CDCl3)

Purity > 95%?

In-Situ Cryo-Crystallography
(Zone Melting on Diffractometer)

No (Need Absolute Struct)

Identity Confirmed
(No Bond Orders)

Yes (Routine)

Analyze Bond Lengths
(C-N vs C=S)

Recrystallize (EtOH/Pentane)
Slow Cooling to -20°C

Single Crystal XRD
(100 K Data Collection)

Definitive Structure
(Bond Orders & Packing)

Click to download full resolution via product page
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Caption: Workflow for selecting between routine NMR verification and definitive SC-XRD

structural confirmation based on physical state and data needs.

Mechanistic Insight: Why XRD Wins
The superiority of XRD lies in its ability to visualize the Thioureide Resonance.

Spectroscopic Blind SpotForm A: Ester-Like
N-C Single Bond

(d ~ 1.47 Å)
SC-XRD Observation

Observed d(N-C) = 1.34 Å
(Partial Double Bond)

Contribution

Form B: Iminium
N=C Double Bond

(d ~ 1.30 Å)

Contribution

NMR
Sees Average Environment

Cannot measure 'd'

Superior Resolution

Click to download full resolution via product page

Caption: SC-XRD directly resolves the resonance hybrid state by measuring the precise N-C

bond length, a parameter invisible to NMR.

Data Interpretation Guide
When analyzing your XRD data for Ethyl dimethyldithiocarbamate, compare your results

against these benchmarks derived from analogous dithiocarbamate structures:

C(1)-N(1) Distance: Should be 1.31 – 1.35 Å.

Insight: If >1.40 Å, the sample may have hydrolyzed to a thiocarbonate or simple amine.

C(1)-S(1) (Thione) Distance: Should be 1.66 – 1.68 Å.

C(1)-S(2) (Ester) Distance: Should be 1.75 – 1.78 Å.

Insight: A clear difference (~0.1 Å) between the two C-S bonds confirms the ester structure

is intact and distinct from the symmetric dithiocarbamate salt (where both C-S are ~1.71
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Å).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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